N-[2-(1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide
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Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide is a compound that features an indole moiety linked to a piperidine ring through an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide typically involves the coupling of tryptamine with a piperidine derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond between the carboxylic acid group of the piperidine derivative and the amine group of tryptamine . The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization or chromatography would be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group in the piperidine ring can be reduced to form hydroxyl derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Hydroxyl derivatives of the piperidine ring.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, potentially modulating their activity. The piperidine ring may also contribute to the compound’s overall pharmacological profile by enhancing its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: A compound with similar structural features but different pharmacological properties.
N-[2-(1H-indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide: Another indole derivative with distinct biological activities.
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide is unique due to its specific combination of an indole moiety and a piperidine ring. This structural arrangement may confer unique pharmacological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H19N3O2 |
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Molecular Weight |
285.34 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide |
InChI |
InChI=1S/C16H19N3O2/c20-15-13(5-3-8-17-15)16(21)18-9-7-11-10-19-14-6-2-1-4-12(11)14/h1-2,4,6,10,13,19H,3,5,7-9H2,(H,17,20)(H,18,21) |
InChI Key |
FKXAJNOFYUIVAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)NC1)C(=O)NCCC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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